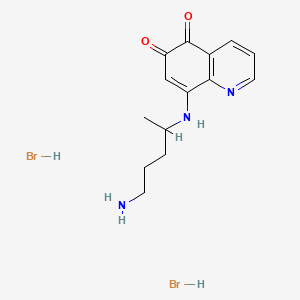
5,6-Orthoquinone Primaquine Dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Orthoquinone Primaquine Dihydrobromide is a derivative of primaquine, an antimalarial agent. This compound is known for its role as an active metabolite of primaquine, which is used in the treatment and prevention of malaria. The compound is characterized by its quinone structure, which is crucial for its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Orthoquinone Primaquine Dihydrobromide involves the oxidation of primaquine. Primaquine is metabolized by the enzyme cytochrome P450 2D6 (CYP2D6) to form 5-hydroxyprimaquine, which is then further oxidized to form 5,6-Orthoquinone Primaquine . This process can be carried out in vitro using chemical oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques .
化学反応の分析
Types of Reactions
5,6-Orthoquinone Primaquine Dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other quinone derivatives.
Reduction: It can be reduced back to its hydroquinone form.
Substitution: The quinone structure allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities and properties .
科学的研究の応用
5,6-Orthoquinone Primaquine Dihydrobromide has several scientific research applications:
Chemistry: Used as a model compound to study redox reactions and quinone chemistry.
Biology: Investigated for its role in oxidative stress and redox biology.
作用機序
The mechanism of action of 5,6-Orthoquinone Primaquine Dihydrobromide involves its redox cycling ability. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress is believed to be responsible for its antimalarial activity as well as its potential toxicity . The primary molecular targets include erythrocytes, where the compound induces hemolysis in G6PD deficient individuals .
類似化合物との比較
Similar Compounds
Primaquine: The parent compound, used as an antimalarial agent.
5-Hydroxyprimaquine: An intermediate metabolite in the formation of 5,6-Orthoquinone Primaquine.
8-Aminoquinoline: A related compound with similar antimalarial properties.
Uniqueness
5,6-Orthoquinone Primaquine Dihydrobromide is unique due to its specific quinone structure, which imparts distinct redox properties and biological activities. Its ability to generate ROS and induce oxidative stress sets it apart from other similar compounds .
特性
分子式 |
C14H19Br2N3O2 |
|---|---|
分子量 |
421.13 g/mol |
IUPAC名 |
8-(5-aminopentan-2-ylamino)quinoline-5,6-dione;dihydrobromide |
InChI |
InChI=1S/C14H17N3O2.2BrH/c1-9(4-2-6-15)17-11-8-12(18)14(19)10-5-3-7-16-13(10)11;;/h3,5,7-9,17H,2,4,6,15H2,1H3;2*1H |
InChIキー |
HAVLKPWGTIKRNC-UHFFFAOYSA-N |
正規SMILES |
CC(CCCN)NC1=CC(=O)C(=O)C2=C1N=CC=C2.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



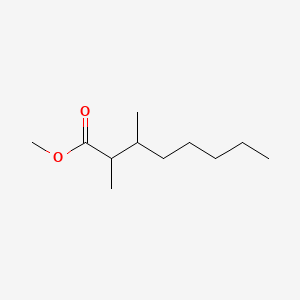
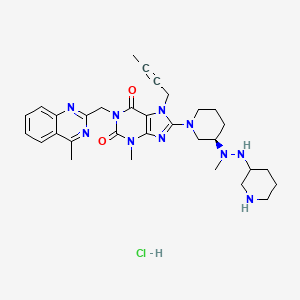
![sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13858978.png)
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B13858992.png)
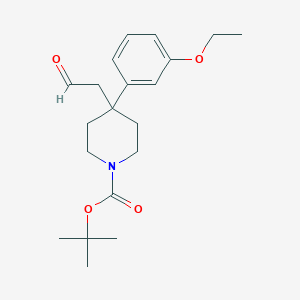
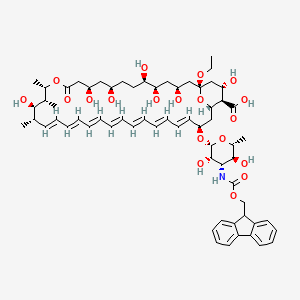
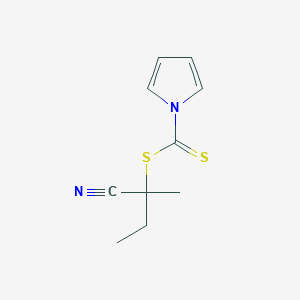
![2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide](/img/structure/B13859017.png)
![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)
![5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B13859033.png)

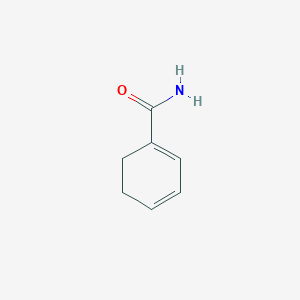
![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
